molecular formula C23H32O4 B1683436 Xysmalogenin CAS No. 508-92-9

Xysmalogenin

Cat. No. B1683436
CAS RN: 508-92-9
M. Wt: 372.5 g/mol
InChI Key: ZICGJBPBLVXOBM-MITUEXOSSA-N
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Description

Xysmalogenin is a compound that has been isolated from Xysmalobium undulatum, a plant species . It is a type of cardenolide glycoside . Cardenolides are a group of compounds that have been recognized for their potential antitumor properties .


Synthesis Analysis

The synthesis of Xysmalogenin involves a process known as bioassay-guided fractionation . In this process, fractions and resulting pure compounds from the purification process of the extract of X. undulatum were screened in vitro against APPs transfected HeLa cell lines . Three compounds were isolated, one of which was Xysmalogenin .


Molecular Structure Analysis

The molecular structure of Xysmalogenin was elucidated using NMR and mass spectrometry . This allowed for the identification of the compound and its properties.

Scientific Research Applications

1. Traditional Medicine Use

Xysmalobium undulatum, commonly known as uzara, traditionally utilizes xysmalogenin for its medicinal properties. It is primarily used as an antidiarrheal and for treating stomach cramps, dysmenorrhoea, and afterbirth cramps. Historical uses also include treatments for anxiety and other mental health-related conditions. Limited scientific studies have confirmed its in vitro antisecretory antidiarrheal action, though clinical trial data is lacking (Vermaak et al., 2014).

2. Alzheimer’s Disease Research

A novel cardenolide glycoside isolated from Xysmalobium undulatum, which includes xysmalogenin, has been shown to reduce levels of β-Amyloid Peptides Aβ42 in vitro. Elevated levels of these peptides are associated with an increased risk of Alzheimer’s disease (AD). This discovery highlights the potential of xysmalogenin as a chemical scaffold for developing AD treatment drugs (Thakur et al., 2021).

3. Phytochemical Analysis

Xysmalogenin has been the subject of phytochemical analysis, determining its chirality and structural properties. This research is essential for understanding its pharmacological potential and for the development of medicinal applications (Pauli & Fröhlich, 2000).

4. Pharmacological Study

Historically, xysmalogenin has been studied for its pharmacological properties. It has shown digitalis-like action on the heart, with a toxicity level lower than other glucosides of similar action. It also affects smooth muscle tissues, such as those in the uterus, intestine, bladder, and bronchi (Watt, 1930).

Future Directions

Future work will involve the long molecular dynamic simulation, removal of the butenolide ring, and testing the glycosydated aglycones for their potential to reduce Aβ42 . This will aid in the anticipated medicinal chemistry studies of these compounds as part of work to develop them into lead compounds .

properties

IUPAC Name

3-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h3,11,16-19,24,26H,4-10,12-13H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICGJBPBLVXOBM-MITUEXOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xysmalogenin

CAS RN

508-92-9
Record name (3β)-3,14-Dihydroxycarda-5,20(22)-dienolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xysmalogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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